

Soquelitinib: A Technical Deep Dive into its Chemical Profile and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquelitinib, also known as CPI-818, is an investigational, orally available small molecule that functions as a selective and irreversible inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). [1][2][3][4] As a key enzyme in the T-cell receptor (TCR) signaling pathway, ITK is a critical mediator of T-cell activation, differentiation, and proliferation.[5][6] **Soquelitinib**'s targeted approach offers a promising therapeutic strategy for a range of conditions, including T-cell lymphomas and various autoimmune and inflammatory diseases.[1][7][8] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to **Soquelitinib**.

Chemical Structure and Properties

Soquelitinib is a complex synthetic organic molecule with the IUPAC name N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide.[5] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Soquelitinib**



Identifier	Value	
IUPAC Name	N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide[5]	
Synonyms	CPI-818, CPI-596, CPI-000818[4][5][9]	
CAS Number	2226636-04-8[5]	
Molecular Formula	C25H30N4O4S2[3][4]	
SMILES	C[C@@H]1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C) OC[4]	
InChI	InChI=1S/C25H30N4O4S2/c1-5-21(30)29-10-6-9-28(14-16(29)3)24(32)18-12-20(15(2)11-19(18)33-4)34-22-13-26-25(35-22)27-23(31)17-7-8-17/h5,11-13,16-17H,1,6-10,14H2,2-4H3, (H,26,27,31)/t16-/m1/s1[3]	

Table 2: Physicochemical Properties of **Soquelitinib**

Property	Value	Source
Molecular Weight	514.66 g/mol	[3]
XLogP3	3.8	[4][5]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	7	[4]
Rotatable Bond Count	7	[4]
Topological Polar Surface Area	145 Ų	[5]
Solubility	≥ 100 mg/mL in DMSO	[10][11]

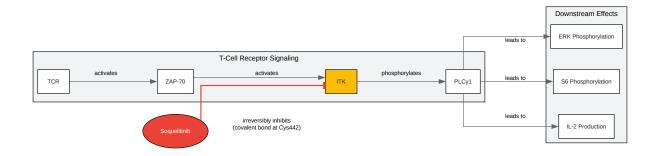


Mechanism of Action

Soquelitinib is a covalent inhibitor that selectively targets a cysteine residue (Cys442) in the ATP-binding site of ITK.[5] This irreversible binding disrupts ITK-mediated signal transduction downstream of the T-cell receptor.[5] A key feature of **Soquelitinib** is its high selectivity for ITK over other related kinases, such as Resting Lymphocyte Kinase (RLK/Txk), which allows for targeted immunomodulation while potentially minimizing off-target effects.[5]

The inhibition of ITK by **Soquelitinib** leads to a phenomenon known as "Th1 skewing".[2][7] It preferentially suppresses the differentiation and cytokine production of T-helper 2 (Th2) and T-helper 17 (Th17) cells, which are implicated in allergic and autoimmune diseases, while sparing or even enhancing the activity of T-helper 1 (Th1) cells.[2][7][12] Th1 cells are crucial for anti-tumor and anti-viral immunity.[2][7]

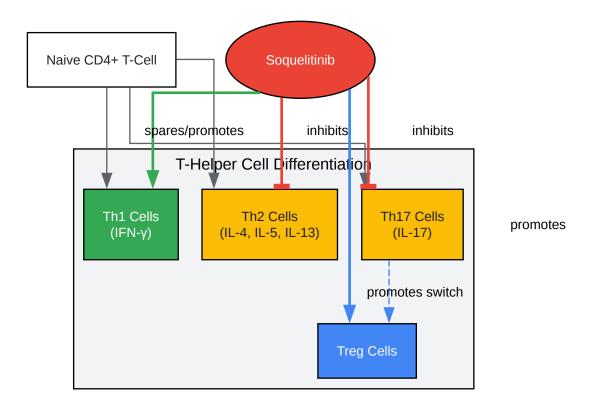
Furthermore, **Soquelitinib** has been shown to modulate the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells and reducing T-cell exhaustion, a state of T-cell dysfunction characterized by the expression of inhibitory receptors like PD-1.[13][14]



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Figure 1: Simplified signaling pathway of **Soquelitinib**'s inhibition of ITK and its downstream effects.[13][14]





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Figure 2: Modulation of T-helper cell differentiation by Soquelitinib.[1][2][7]

Experimental Protocols and Findings

Soquelitinib has been evaluated in a variety of in vitro and in vivo models, as well as in clinical trials for T-cell lymphoma and atopic dermatitis.[1][15][16]

In Vitro Assays

TCR Signaling Inhibition:

- Methodology: Jurkat T-cells were treated with varying concentrations of Soquelitinib for 2 hours, followed by stimulation of the T-cell receptor. Western blot analysis was then performed on whole-cell lysates to measure the phosphorylation of downstream signaling proteins like PLCy1 and ERK. IL-2 production was quantified from culture supernatants.[13]
 [14]
- Key Findings: Soquelitinib demonstrated a dose-dependent inhibition of TCR-induced phosphorylation of PLCy1 and ERK. It also suppressed IL-2 secretion with an IC₅₀ of 136 nM



in Jurkat cells.[14]

T-Cell Differentiation and Cytokine Production:

- Methodology: Human peripheral blood mononuclear cells (PBMCs) or sorted CD4+ T-cells were pre-treated with Soquelitinib for 1 hour, followed by TCR stimulation. After 3 days of culture, the supernatants were analyzed for cytokine concentrations using Meso Scale Discovery (MSD) panels.[13]
- Key Findings: Soquelitinib preferentially suppressed the production of Th2-associated cytokines (IL-4, IL-5, IL-13) while having a lesser effect on the Th1 cytokine IFN-γ, thus promoting a Th1-skewed phenotype.[13][17]





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Figure 3: General workflow for in vitro evaluation of Soquelitinib's effects on T-cells.

In Vivo Models

- Methodology: Various murine tumor models (e.g., CT26 colon carcinoma) were utilized.
 Tumor-bearing mice were treated with oral **Soquelitinib** (e.g., 30 mg/kg, twice daily). Tumor growth was monitored, and upon completion of the study, tumors were harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[8][14]
- Key Findings: Soquelitinib significantly inhibited tumor growth in multiple syngeneic murine models.[14] This anti-tumor activity was associated with increased infiltration of CD8+ T-cells into the tumor, enhanced cytolytic capacity of these cells, and a reduction in T-cell exhaustion markers.[8][13]

Clinical Trials

Soquelitinib is being evaluated in several clinical trials. A notable Phase 1/1b study (NCT03952078) investigated its safety and efficacy in patients with refractory T-cell lymphomas.[6][16]

- Methodology: Patients with relapsed or refractory T-cell lymphoma were administered oral Soquelitinib. The trial involved dose-escalation to determine the optimal dose. Patient samples (peripheral blood and tumor tissue) were collected at baseline and during treatment for pharmacodynamic studies, including single-cell RNA sequencing and flow cytometry.[6]
- Key Findings: The optimal dose was identified as 200 mg twice daily.[15][16] **Soquelitinib** was well-tolerated and demonstrated promising anti-tumor activity, including complete and partial responses in heavily pre-treated patients.[15][16] Mechanistic studies on patient samples confirmed the drug's immunomodulatory effects, showing an increase in cytotoxic gene expression in normal CD8+ T-cells, a reduction in exhaustion markers, and a decrease in regulatory T-cells (Tregs) within the tumor microenvironment.[6]

Conclusion and Future Directions

Soquelitinib represents a promising, targeted immunomodulatory agent with a well-defined mechanism of action. Its ability to selectively inhibit ITK, thereby promoting a Th1-skewed



immune response and enhancing cytotoxic T-cell function, provides a strong rationale for its development in oncology and immunology. The encouraging results from preclinical studies and early-phase clinical trials in T-cell lymphoma underscore its therapeutic potential. Ongoing and future clinical investigations, including a Phase 3 trial in peripheral T-cell lymphoma (NCT06561048), will be crucial in further defining the clinical utility of **Soquelitinib** in various disease settings.[18][19][20]

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